molecular formula C24H30ClF3N4O3S B2619790 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine CAS No. 2097937-97-6

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine

Cat. No.: B2619790
CAS No.: 2097937-97-6
M. Wt: 547.03
InChI Key: IVPARINTRJQQJR-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a trifluoromethyl group, a chloropyridine moiety, and a piperazine ring, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine typically involves multiple steps. One common approach includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using large-scale reactors, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloropyridine and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include mCPBA and other peroxides.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like TMSCN for nucleophilic substitution and various electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine involves inhibition of bacterial phosphopantetheinyl transferase (PPTase). This enzyme catalyzes a post-translational modification essential for bacterial cell viability. By inhibiting PPTase, the compound disrupts bacterial metabolism and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit PPTase without affecting human orthologues makes it a promising candidate for antibacterial drug development .

Biological Activity

The compound 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine is a complex organic molecule that exhibits a variety of biological activities. Its structure incorporates functional groups that are known to interact with biological systems, making it a subject of interest in pharmacological research. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

Molecular Formula and Weight

  • Molecular Formula : C20H18ClF3N4O4
  • Molecular Weight : 470.83 g/mol

Structural Features

The compound features:

  • A pyridine ring with a chloro and trifluoromethyl substitution, which may enhance lipophilicity and biological activity.
  • A piperazine moiety that is often associated with various pharmacological effects.
  • A phenoxyethanesulfonyl group that may contribute to its interaction with specific biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the piperidine and sulfonamide functionalities demonstrate antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainInhibition Zone (mm)
Compound ASalmonella typhi20
Compound BBacillus subtilis25
Compound CE. coli15

Enzyme Inhibition

The compound is also evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease . In a study, several related compounds exhibited strong inhibitory activity against these enzymes, which are critical in various physiological processes .

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 (µM)
Compound DAChE5.67
Compound EUrease3.21
Compound FAChE4.89

The biological activity of this compound can be attributed to its ability to interact with specific receptors or enzymes within the body. The presence of the trifluoromethyl group is particularly notable as it can enhance the binding affinity to target sites due to increased electron-withdrawing properties, leading to improved pharmacokinetics .

Case Studies

In clinical settings, compounds similar to this one have been explored for their potential in treating conditions such as:

  • Neurodegenerative Diseases : Due to their AChE inhibitory effects, these compounds may help in managing symptoms associated with Alzheimer's disease.
  • Infectious Diseases : The antimicrobial properties suggest potential use in developing new antibiotics.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethylsulfonyl)piperidin-4-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClF3N4O3S/c1-18-17-30(11-12-32(18)23-22(25)15-19(16-29-23)24(26,27)28)20-7-9-31(10-8-20)36(33,34)14-13-35-21-5-3-2-4-6-21/h2-6,15-16,18,20H,7-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPARINTRJQQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClF3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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